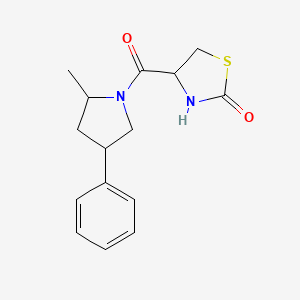

4-(2-Methyl-4-phenylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Methyl-4-phenylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one, also known as rosiglitazone, is a synthetic drug that belongs to the class of thiazolidinediones. It is used as an oral medication to treat type 2 diabetes mellitus. Rosiglitazone works by increasing the sensitivity of the body's cells to insulin, which helps to lower blood sugar levels.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-4-phenylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-onee involves binding to the peroxisome proliferator-activated receptor gamma (PPARγ) in the nucleus of cells. This leads to the activation of various genes involved in glucose and lipid metabolism, resulting in increased insulin sensitivity and improved glucose uptake by cells.

Biochemical and Physiological Effects:

Rosiglitazone has been shown to have several biochemical and physiological effects in diabetic patients. It improves insulin sensitivity by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. It also reduces hepatic glucose production and improves lipid metabolism by decreasing triglyceride levels and increasing high-density lipoprotein cholesterol levels.

Advantages and Limitations for Lab Experiments

Rosiglitazone has several advantages for use in lab experiments. It is readily available and can be easily synthesized. It has a well-established mechanism of action and has been extensively studied in scientific research. However, there are also limitations to its use in lab experiments. It has been associated with several adverse effects such as weight gain, edema, and an increased risk of cardiovascular disease. It is also contraindicated in patients with certain medical conditions such as heart failure.

Future Directions

There are several future directions for the research and development of 4-(2-Methyl-4-phenylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-onee. One area of focus is the development of new thiazolidinedione derivatives with improved efficacy and safety profiles. Another area of research is the investigation of the potential use of 4-(2-Methyl-4-phenylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-onee in the treatment of other conditions such as Alzheimer's disease and cancer. Additionally, there is ongoing research on the development of combination therapies involving 4-(2-Methyl-4-phenylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-onee and other drugs for the treatment of type 2 diabetes mellitus.

In conclusion, 4-(2-Methyl-4-phenylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-onee is a synthetic drug that has been extensively studied for its potential therapeutic effects in the treatment of type 2 diabetes mellitus. It works by improving insulin sensitivity and glucose uptake by cells. While it has several advantages for use in lab experiments, it is also associated with several limitations and adverse effects. There are several future directions for the research and development of 4-(2-Methyl-4-phenylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-onee, including the development of new thiazolidinedione derivatives and investigation of its potential use in the treatment of other conditions.

Synthesis Methods

The synthesis of 4-(2-Methyl-4-phenylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-onee involves the reaction of 2,4-thiazolidinedione with 4-bromo-2-methylbenzylamine, followed by the reaction with 4-methylphenylboronic acid in the presence of a palladium catalyst. The final product is obtained after purification by crystallization.

Scientific Research Applications

Rosiglitazone has been extensively studied in scientific research for its potential therapeutic effects in the treatment of type 2 diabetes mellitus. It has been found to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular disease in diabetic patients. Rosiglitazone has also been investigated for its potential use in the treatment of other conditions such as non-alcoholic fatty liver disease and polycystic ovary syndrome.

properties

IUPAC Name |

4-(2-methyl-4-phenylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-10-7-12(11-5-3-2-4-6-11)8-17(10)14(18)13-9-20-15(19)16-13/h2-6,10,12-13H,7-9H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIKALMVTCPUHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1C(=O)C2CSC(=O)N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]-N-propylbenzenesulfonamide](/img/structure/B7585501.png)

![Oxolan-3-yl-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]methanone](/img/structure/B7585513.png)

![7-Bicyclo[4.1.0]heptanyl-(3-ethylmorpholin-4-yl)methanone](/img/structure/B7585549.png)

![Imidazo[1,2-a]pyrazin-8-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone](/img/structure/B7585561.png)

![N-(2-ethoxy-4-fluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7585578.png)

![Imidazo[1,2-a]pyrazin-8-yl-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7585608.png)